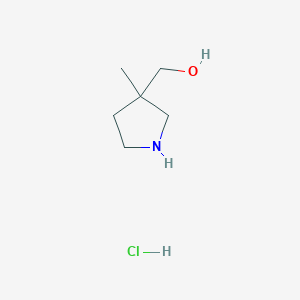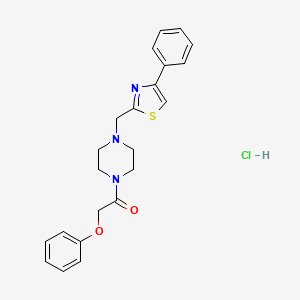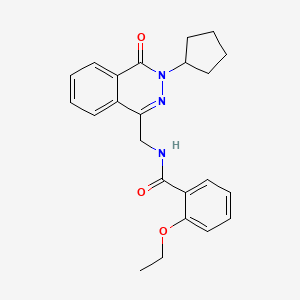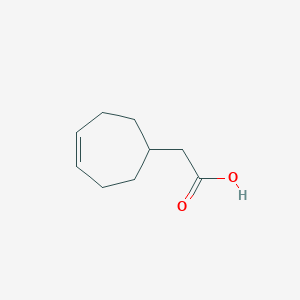
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Studies on related compounds, such as novel bioactive 1,2,4-oxadiazole natural product analogs, have shown significant potential in antitumor activity. For example, certain analogs exhibited potent antitumor activity toward a panel of cell lines, indicating the relevance of the 1,2,4-oxadiazole ring and related structures in cancer research (Maftei et al., 2013).
Herbicide Discovery
The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors for weed control showcases the agricultural applications of compounds within the quinazoline-2,4-dione class. These compounds displayed excellent herbicidal activity against various weeds, demonstrating the potential utility of similar structures in developing new herbicides (He et al., 2020).
Synthesis Methodologies
Research into the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide highlights the importance of sustainable chemistry and green synthesis approaches. This work provides insights into the synthesis of key intermediates for several drugs, illustrating the compound's role in pharmaceutical development (Patil et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,5-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,5-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "3-aminobenzoic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "1. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-nitro-1-(2-oxopropyl)benzene.", "2. Reduction of 2-nitro-1-(2-oxopropyl)benzene with zinc and acetic acid to form 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione.", "3. Alkylation of 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione with phenylacetic acid in the presence of phosphorus pentoxide and acetic anhydride to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "1. Condensation of 3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,5-dimethoxyphenylhydrazine.", "2. Cyclization of 3,5-dimethoxyphenylhydrazine with thionyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "3. Coupling of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-aminobenzoic acid in the presence of ethyl acetate and methanol to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid.", "Step 3: Coupling of the two intermediates to form the final product", "1. Coupling of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione with 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid in the presence of diethyl ether and water to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207023-84-4 |
Nom du produit |
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24N4O5 |
Poids moléculaire |
484.512 |
Nom IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-20-13-19(14-21(16-20)35-2)24-29-25(36-30-24)18-10-11-22-23(15-18)28-27(33)31(26(22)32)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,28,33) |
Clé InChI |
RJXKJJSQEUKNPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)




![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)
